molecular formula C23H26N2O6 B12478346 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B12478346
M. Wt: 426.5 g/mol
InChI Key: CGDJHSUTSRVQPQ-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach is the ring-closing metathesis of 1,4-benzodioxine derivatives using a nitro-Grela catalyst . This method allows for the efficient formation of the benzodioxine ring with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its α-adrenergic blocking activity is mediated through its interaction with adrenergic receptors, inhibiting their activation and resulting in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(3,4-DIMETHOXYPHENYL)ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C23H26N2O6/c1-28-17-8-7-16(13-20(17)29-2)14-22(26)24-9-11-25(12-10-24)23(27)21-15-30-18-5-3-4-6-19(18)31-21/h3-8,13,21H,9-12,14-15H2,1-2H3

InChI Key

CGDJHSUTSRVQPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC

Origin of Product

United States

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